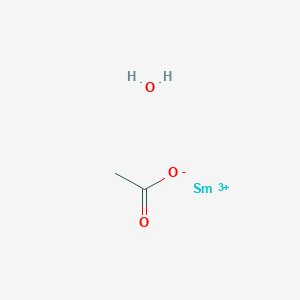

Samarium(3+);acetate;hydrate

Description

BenchChem offers high-quality Samarium(3+);acetate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Samarium(3+);acetate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H5O3Sm+2 |

|---|---|

Molecular Weight |

227.4 g/mol |

IUPAC Name |

samarium(3+);acetate;hydrate |

InChI |

InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3/p-1 |

InChI Key |

CPKSJIWBQLCQQL-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].O.[Sm+3] |

Origin of Product |

United States |

Foundational & Exploratory

Samarium(III) acetate hydrate CAS 100587-91-5 properties

CAS: 100587-91-5 | Formula: Sm(CH₃COO)₃[1] · xH₂O

Executive Summary

Samarium(III) acetate hydrate is a critical organometallic precursor utilized in the synthesis of advanced ceramic materials, high-performance catalysts, and phosphors. Distinguished by its moderate water solubility and relatively low thermal decomposition temperature compared to inorganic salts (e.g., nitrates or chlorides), it serves as a preferred source for generating high-purity Samarium(III) oxide (Sm₂O₃) nanoparticles and thin films.[1][2] This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and mechanistic behavior in thermal and catalytic applications.[3]

Physicochemical Profile

Samarium(III) acetate hydrate exists typically as a hygroscopic, off-white to pale yellow crystalline powder. Its coordination chemistry is dominated by the "lanthanide contraction," where the Sm³⁺ ion exhibits a high coordination number (typically 8 or 9), satisfied by bidentate acetate ligands and water molecules.

Table 1: Key Technical Specifications

| Property | Specification |

| CAS Number | 100587-91-5 (Hydrate) |

| Molecular Formula | Sm(CH₃COO)₃[1][4] · xH₂O (x ≈ 3-4) |

| Molecular Weight | ~327.50 g/mol (Anhydrous basis) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in water, dilute acids; Insoluble in non-polar organic solvents |

| Density | ~1.94 g/cm³ |

| Thermal Stability | Dehydrates >100°C; Decomposes to Oxide >400°C |

| Coordination Geometry | Tricapped trigonal prism (typical for Ln acetates) |

Synthesis & Preparation Protocol

The synthesis of high-purity Samarium(III) acetate hydrate is driven by the acid-base neutralization of Samarium(III) oxide. This method is preferred over metathesis from chloride salts to avoid chloride contamination, which is detrimental in catalytic and electronic applications.

Validated Synthesis Workflow

Objective: Produce 99.9% pure Sm(CH₃COO)₃ · 4H₂O from Sm₂O₃.

Reagents:

-

Samarium(III) oxide (Sm₂O₃), 99.9% trace metals basis.[1]

-

Glacial Acetic Acid (CH₃COOH), ACS Reagent.[1]

-

Deionized Water (18.2 MΩ[1]·cm).

Protocol:

-

Slurry Preparation: Suspend 10.0 g of Sm₂O₃ in 50 mL of deionized water in a round-bottom flask.

-

Acidification: Slowly add 50% excess glacial acetic acid (approx. 30 mL) while stirring. The reaction is exothermic.

-

Reflux: Heat the mixture to 80-90°C for 2-4 hours until the solution becomes clear, indicating complete dissolution of the oxide.

-

Concentration: Evaporate the solution to approximately 20% of its original volume using a rotary evaporator (50°C, reduced pressure).

-

Crystallization: Cool the concentrate to 4°C overnight. Collect the precipitate via vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. Note: Exceeding 60°C may cause premature dehydration.[1]

Process Visualization

The following diagram outlines the logical flow and critical control points (CCPs) for the synthesis.

Figure 1: Step-by-step synthesis workflow for Samarium(III) Acetate Hydrate from Oxide precursor.

Reaction Mechanisms & Thermal Behavior

Understanding the thermal decomposition of Samarium(III) acetate is vital for materials scientists using it as a precursor for ceramics or thin films. The decomposition does not occur in a single step; rather, it follows a distinct pathway involving dehydration, the formation of an oxycarbonate intermediate, and finally the oxide.

Thermal Decomposition Pathway

-

Dehydration (80°C – 150°C): Loss of lattice water molecules.[1]

-

Oxycarbonate Formation (300°C – 400°C): Decomposition of acetate ligands releases acetone and CO₂, forming Samarium Oxycarbonate/Dioxycarbonate.

-

Oxide Crystallization (>600°C): Final degradation of the carbonate to form the cubic phase of Samarium(III) Oxide.

Figure 2: Thermal decomposition pathway of Samarium(III) Acetate to Oxide ceramics.[1]

Applications in Research & Industry

Precursor for Nanomaterials

Samarium acetate is the precursor of choice for sol-gel synthesis of Samarium-doped Ceria (SDC) , a standard electrolyte material for Solid Oxide Fuel Cells (SOFCs).

-

Advantage: The acetate anion acts as a chelating agent during the sol-gel process, preventing the premature precipitation of hydroxides and ensuring a homogeneous distribution of Sm³⁺ dopants within the Cerium lattice.

Lewis Acid Catalysis

In organic synthesis, Sm(III) species act as mild, water-tolerant Lewis acids.

-

Esterification: Catalyzes the reaction between carboxylic acids and alcohols with high selectivity.

-

Mechanism: The high oxophilicity of the Sm³⁺ center activates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.

Safety & Handling (SDS Summary)

While generally considered low-toxicity compared to heavy metals, Samarium compounds require standard laboratory safety protocols.

-

GHS Classification:

-

Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store in a tightly sealed container under desiccant or inert atmosphere (Argon) to prevent clumping and stoichiometry shifts.

References

-

American Elements. (n.d.).[1] Samarium(III) Acetate Hydrate Properties and Applications. Retrieved from [Link][1][2]

-

Patil, K. C., et al. (1968). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Canadian Journal of Chemistry. Retrieved from [Link][1]

Sources

- 1. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Samarium(III) Acetate Hexahydrate|99.9% [benchchem.com]

- 5. Samarium(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Solubility Profile & Solvation Dynamics: Samarium(III) Acetate Hydrate in Aqueous vs. Ethanolic Media

[1]

Executive Summary

This technical guide provides a comparative analysis of the solubility behavior of Samarium(III) acetate hydrate (

Key Takeaway: Samarium acetate hydrate exhibits moderate to high solubility in water (~15 g/100g ) driven by high dielectric solvation, but is sparingly soluble in ethanol , a property governed by the high lattice energy of the lanthanide salt resisting the lower polarity of the alcohol.[1]

Physicochemical Characterization

Before addressing solubility, the solid-state properties of the compound must be defined to ensure experimental reproducibility.[1]

| Property | Specification |

| Compound Name | Samarium(III) Acetate Trihydrate |

| Chemical Formula | |

| Molecular Weight | ~381.5 g/mol (Trihydrate) |

| Coordination Geometry | Typically 9-coordinate; Sm center bonded to acetate oxygens and water molecules.[1][2] |

| Appearance | White to off-white crystalline powder; hygroscopic.[1][3] |

| Stability | Susceptible to hydrolysis in neutral aqueous solutions; stable in acidic media. |

Comparative Solubility Profile

The solubility contrast between water and ethanol is not merely a physical constant but a reflection of competing thermodynamic forces: Lattice Energy vs. Solvation Enthalpy .

Quantitative Data Summary

| Solvent | Solubility (25°C) | Solvation Mechanism | Primary Challenge |

| Water ( | ~15.0 g / 100 g [1] | Ion-Dipole Interaction (High | Hydrolysis (Formation of basic acetates) |

| Ethanol ( | Slightly Soluble (< 1.0 g / 100 g)* | Weak Dipole Interaction (Low | Poor dissolution; Ion-pairing |

| Acetic Acid | Soluble | Ligand Exchange / Acidification | Corrosive solvent; high boiling point |

*Note: "Slightly Soluble" indicates a range of 1–10 mg/mL per pharmacopeial standards. Specific gravimetric values for ethanol are process-dependent but consistently orders of magnitude lower than water.[1]

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the microscopic interactions preventing high solubility in ethanol compared to water.

Caption: Figure 1. Comparative solvation pathways. Water effectively overcomes lattice energy via high dielectric shielding, whereas ethanol promotes tight ion-pairing, limiting solubility.[1]

Technical Analysis & Causality

The Aqueous Mechanism (Water)

Samarium is a hard Lewis acid (Ln³⁺).[1] Water, being a hard Lewis base with a high dielectric constant (

-

Causality: The hydration enthalpy of

is extremely high (approx. -3300 kJ/mol).[1] This energy release compensates for the lattice energy, driving dissolution.[1] -

Critical Risk: In neutral water,

acts as a weak acid.[1] Without excess acetic acid, the pH drops, and insoluble basic acetates (e.g.,

The Ethanolic Mechanism (Ethanol)

Ethanol has a significantly lower dielectric constant (

-

Causality: The solvent cannot effectively separate the

and -

Implication: Ethanol is an excellent antisolvent for recrystallizing samarium acetate from aqueous solutions.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

For precise solubility measurement in specific solvent grades.[1]

-

Preparation: Weigh excess Samarium Acetate Hydrate (~2.0 g for water, ~0.5 g for ethanol) into a 20 mL scintillation vial.

-

Solvent Addition: Add 10.0 mL of the target solvent (degassed water or anhydrous ethanol).

-

Equilibration:

-

Seal tightly with Parafilm to prevent evaporation.

-

Agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness in a tared vessel at 105°C.

-

ICP-OES (Preferred): Dilute filtrate with 2%

and analyze for Sm content at 359.260 nm.[1]

-

Protocol B: Synthesis & Purification (Recrystallization)

To ensure high purity precursor for drug development.[1]

-

Dissolution: Dissolve commercial Samarium Acetate in minimum volume of 10% Acetic Acid (aq) . Note: The acid prevents hydrolysis.[1]

-

Filtration: Filter to remove insoluble oxides.

-

Precipitation: Slowly add 5 volumes of cold Ethanol (Antisolvent) with vigorous stirring.

-

Collection: Filter the white precipitate, wash with cold ethanol, and dry under vacuum at 40°C.

Workflow Visualization

Caption: Figure 2.[1] Purification workflow utilizing the solubility differential. Ethanol acts as an antisolvent to precipitate pure Samarium Acetate from aqueous acid solutions.[1]

Applications in Drug Development

Understanding this solubility profile is vital for:

-

Liposomal Loading: Samarium-153 (radioisotope) is often loaded into liposomes for cancer radiotherapy.[1] The salt must be dissolved in an aqueous buffer (high solubility) and then encapsulated within a lipid bilayer (where ethanol might be used during lipid film formation, requiring careful removal to prevent precipitation).[1]

-

Catalyst Recovery: In organic synthesis, samarium catalysts can be removed from organic reaction mixtures (where they are less soluble) by aqueous extraction.[1]

References

-

CRC Handbook of Chemistry and Physics. (2014).[1][2] Physical Constants of Inorganic Compounds. 95th Edition. CRC Press.[2] [1]

-

American Elements. (n.d.).[1] Samarium Acetate Hydrate Product Information. Retrieved from American Elements. Link[1]

-

Moeller, T., & Martin, D. F. (1958).[1] The Chemistry of the Rare Earth Elements. Elsevier. (Foundational text on Lanthanide solvation kinetics).

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Samarium(III) acetate hydrate. Link

-

ResearchGate. (2017).[1] Discussion on Lanthanide Acetate Solubility in Organic Solvents. Link

Methodological & Application

Application Note: A Protocol for the Synthesis of Samarium Oxide Nanoparticles from an Acetate Precursor

Introduction: The Strategic Choice of an Acetate Precursor

Samarium (III) oxide (Sm₂O₃) nanoparticles are of significant interest across various fields, including catalysis, bio-imaging, and as a neutron absorber in nuclear applications. While nitrate salts are commonly employed for the synthesis of these nanoparticles, the use of an acetate precursor offers distinct advantages. Acetate anions can act as capping agents, influencing nanoparticle growth and morphology. Furthermore, the decomposition of acetate precursors often proceeds through different intermediate stages compared to nitrates, potentially yielding nanoparticles with unique surface properties. This guide provides detailed protocols for synthesizing Sm₂O₃ nanoparticles from samarium (III) acetate, with a focus on the underlying chemical principles that govern the transformation.

Core Principles: From Acetate to Oxide

The conversion of samarium acetate (Sm(CH₃COO)₃) to samarium oxide (Sm₂O₃) is fundamentally a process of thermal decomposition. Upon heating, the acetate ligands decompose, leaving behind the desired oxide. This process, however, is not a simple one-step event. Studies on the thermal decomposition of rare earth acetates reveal a multi-stage process. Initially, dehydration occurs, followed by the decomposition of the anhydrous acetate to form an intermediate oxycarbonate species (Ln₂O₂CO₃). This oxycarbonate then further decomposes at higher temperatures to yield the final rare earth oxide[1]. Understanding this pathway is critical for selecting the appropriate calcination temperature to ensure complete conversion to the desired crystalline phase of Sm₂O₃.

Synthesis Methodologies

Two primary aqueous-based methods are presented here, adapted for the use of a samarium acetate precursor: co-precipitation and hydrothermal synthesis. The choice of method will influence the size, morphology, and crystallinity of the resulting nanoparticles.

Method 1: Co-Precipitation Synthesis

The co-precipitation technique is a robust and scalable method for producing nanoparticles. It involves the controlled precipitation of a samarium-containing precursor from a solution, followed by thermal treatment to achieve the oxide form.

-

Precursor Solution: Samarium (III) acetate hydrate is moderately soluble in water[2]. The use of deionized water as a solvent is straightforward. The concentration is kept relatively low to control the precipitation rate and avoid the formation of large agglomerates.

-

Precipitating Agent: Ammonium hydroxide (NH₄OH) is chosen as the precipitating agent. It provides hydroxide ions (OH⁻) to react with Sm³⁺ ions, forming samarium hydroxide (Sm(OH)₃) precipitate. The volatile nature of ammonium salts is advantageous as they are easily removed during the subsequent washing and calcination steps.

-

pH Control: The pH of the solution is a critical parameter. Precipitation of rare earth hydroxides typically occurs in the pH range of 8-10. Maintaining a consistent pH ensures uniform nucleation and growth of the hydroxide precursor particles.

-

Calcination: The thermal decomposition data for rare earth acetates indicates that the final oxide is formed after the decomposition of an oxycarbonate intermediate[1]. A calcination temperature in the range of 600-800°C is selected to ensure complete conversion to crystalline Sm₂O₃.

-

Precursor Solution Preparation: Dissolve 0.1 M of samarium (III) acetate hydrate (Sm(CH₃COO)₃·xH₂O) in 100 mL of deionized water in a beaker. Stir the solution using a magnetic stirrer until the precursor is completely dissolved.

-

Precipitation: While vigorously stirring the samarium acetate solution, add 1 M ammonium hydroxide (NH₄OH) solution dropwise until the pH of the solution reaches and stabilizes at approximately 10. A gelatinous white precipitate of samarium hydroxide will form.

-

Aging: Continue to stir the suspension at room temperature for 2 hours. This aging step allows for the growth and maturation of the hydroxide precipitate, leading to a more uniform particle size distribution.

-

Washing: Separate the precipitate from the solution by centrifugation at 4000 rpm for 15 minutes. Discard the supernatant. Re-disperse the precipitate in deionized water and centrifuge again. Repeat this washing step three times to remove residual ions. Follow with one wash using absolute ethanol to aid in the removal of water and prevent hard agglomeration upon drying.

-

Drying: Dry the washed precipitate in an oven at 80°C for 12 hours to obtain a fine powder of samarium hydroxide.

-

Calcination: Transfer the dried powder to a ceramic crucible and place it in a muffle furnace. Heat the powder to 700°C at a ramp rate of 5°C/min and hold at this temperature for 3 hours. Allow the furnace to cool naturally to room temperature. The resulting fine, pale yellow powder is samarium oxide nanoparticles.

Method 2: Hydrothermal Synthesis

The hydrothermal method utilizes a sealed, pressurized vessel (autoclave) to conduct the synthesis in an aqueous solution at temperatures above the boiling point of water. This approach often yields highly crystalline nanoparticles with well-defined morphologies.

-

Solvent System: While water is the primary solvent, the addition of ethanol can modify the dielectric constant of the medium, influencing the solubility of the precursor and the nucleation and growth of the nanoparticles.

-

pH Adjustment: Similar to co-precipitation, a basic environment is required. Sodium hydroxide (NaOH) is a strong base that effectively induces the formation of the samarium hydroxide precursor.

-

Hydrothermal Reaction: The elevated temperature and pressure inside the autoclave accelerate the dissolution and recrystallization processes. This allows for the formation of crystalline Sm(OH)₃ without the need for an immediate high-temperature calcination step, although a post-synthesis heat treatment is still necessary to convert the hydroxide to the oxide.

-

Post-Synthesis Calcination: A lower calcination temperature may be sufficient compared to the co-precipitation method, as the precursor is already in a more crystalline state.

-

Precursor Solution: Prepare a 0.1 M solution of samarium (III) acetate hydrate in a 1:1 (v/v) mixture of deionized water and ethanol. Stir until fully dissolved.

-

pH Adjustment: Prepare a 2 M solution of sodium hydroxide (NaOH) in deionized water. Add this solution dropwise to the samarium acetate solution while stirring, until a pH of 11 is reached.

-

Hydrothermal Reaction: Transfer the resulting milky suspension into a Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its capacity. Seal the autoclave and heat it to 180°C for 12 hours.

-

Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the white precipitate by centrifugation.

-

Washing and Drying: Wash the product three times with deionized water and once with ethanol. Dry the collected powder in an oven at 60°C for 12 hours.

-

Calcination: Calcine the dried powder in a muffle furnace at 600°C for 2 hours to ensure the complete conversion of samarium hydroxide to samarium oxide.

Nanoparticle Characterization: A Self-Validating System

To confirm the successful synthesis and to understand the properties of the produced samarium oxide nanoparticles, a suite of characterization techniques should be employed.

| Technique | Purpose | Expected Results for Sm₂O₃ Nanoparticles |

| X-Ray Diffraction (XRD) | To determine the crystal structure, phase purity, and average crystallite size. | Diffraction peaks corresponding to the cubic or monoclinic phase of Sm₂O₃. The crystallite size can be estimated using the Scherrer equation. |

| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and size distribution of the nanoparticles. | Images revealing the shape (e.g., spherical, rod-like) and size of individual nanoparticles. Selected Area Electron Diffraction (SAED) can confirm crystallinity. |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and degree of agglomeration of the nanoparticle powder. | Micrographs showing the overall texture of the powder and how the primary nanoparticles are clustered. |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of nanoparticles dispersed in a liquid. | Provides the size of the nanoparticles inclusive of any solvent layer, giving an indication of their state of agglomeration in suspension. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the nanoparticle surface and confirm the removal of precursor residuals. | A characteristic absorption band for the Sm-O bond should be present. The absence of bands related to acetate and hydroxide groups confirms complete conversion. |

Safety and Handling

Precursor - Samarium (III) Acetate Hydrate:

-

Hazards: Causes serious eye irritation[3]. May cause skin and respiratory tract irritation[3]. It is hygroscopic and air-sensitive[4].

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhaling dust[5][6]. Avoid contact with skin and eyes[4][6].

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture[4][5].

Product - Samarium Oxide Nanoparticles:

-

Hazards: The toxicological properties of nanoparticles are not fully understood and may differ from the bulk material. Inhalation of fine powders is a primary concern.

-

Handling: All handling of dry nanoparticle powders should be conducted within a fume hood or a glove box to minimize inhalation risk. Use appropriate respiratory protection if the potential for aerosolization exists.

-

Disposal: Dispose of nanomaterial waste in accordance with local, state, and federal regulations. Do not dispose of in general waste or down the drain.

References

-

American Elements. (n.d.). Samarium Acetate Hydrate. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA). Retrieved from [Link]

-

Gelest, Inc. (2016). SAMARIUM ACETATE, hydrate - Safety Data Sheet. Retrieved from [Link]

-

NANOTECHNOLOGY. (2020, October 5). Sol-Gel process: aqueous sol gel process and and nonaqueous sol gel process [Video]. YouTube. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link]

- Rao, C. N. R., & Patil, K. C. (1968). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Canadian Journal of Chemistry, 46(2), 257-262.

-

Sciencemadness Wiki. (2021, May 3). Barium acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Samarium(III) acetate. Retrieved from [Link]

-

Woolley, J. C., & Fielding, P. (1968). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Canadian Journal of Chemistry, 46(2), 257-262. Retrieved from [Link]

Sources

Sol-gel synthesis of Sm-doped ceria using samarium acetate hydrate

Application Note: Sol-Gel Synthesis of Sm-Doped Ceria (SDC) Using Samarium Acetate Hydrate

Part 1: Executive Summary & Technical Rationale

Samarium-doped Ceria (SDC, Sm

Why Acetate Precursors?

-

Halide-Free Purity: Avoids chloride contamination common in chloride precursors, which is detrimental to fuel cell catalytic activity.

-

NO

Reduction: Unlike nitrate-heavy routes, acetate decomposition produces primarily CO -

Chelation Synergy: The acetate anion (

) acts as a bridging ligand, synergizing with citric acid to form a more homogeneous polymeric resin, preventing phase segregation of Sm and Ce during gelation.

Part 2: Materials & Reagents

| Reagent | Formula | Purity | Role |

| Samarium Acetate Hydrate | Dopant Precursor (Source of Sm | ||

| Cerium(III) Nitrate Hexahydrate | Matrix Precursor (Source of Ce | ||

| Citric Acid Monohydrate | ACS Reagent | Chelating Agent (Fuel) | |

| Ethylene Glycol | Anhydrous | Polymerization Agent (Cross-linker) | |

| Ammonium Hydroxide | 28-30% | pH Adjuster | |

| Deionized Water | Solvent |

*Note: Cerium Acetate can be substituted for a fully nitrate-free route, but Cerium Nitrate is often retained to provide the oxidizing power necessary for the auto-combustion phase of the sol-gel process.

Part 3: Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled.

-

Cation Molar Ratio (Doping Level):

-

Target:

(20 mol% doping is standard for peak ionic conductivity). -

Calculation:

.

-

-

Chelator-to-Cation Ratio (

):-

to

-

Reasoning: Excess citric acid ensures all metal ions are complexed, preventing precipitation of hydroxides before the gel forms.

-

to

-

pH Control:

Part 4: Step-by-Step Synthesis Protocol

Phase 1: Sol Preparation & Chelation

-

Stoichiometric Calculation:

-

Dissolution:

-

Dissolve Cerium Nitrate in 50 mL DI water (Beaker A).

-

Dissolve Samarium Acetate in 50 mL DI water (Beaker B). Note: Acetates dissolve slower than nitrates; mild heating (40°C) may be required.

-

Mix Beaker A and B into a main reaction vessel.

-

-

Complexation:

-

Add Citric Acid (calculated ratio 1.5:1) to the mixed cation solution.

-

Stir at 300 RPM for 30 minutes at Room Temperature.

-

Observation: Solution should remain clear. Turbidity indicates premature precipitation (check water purity).

-

-

pH Adjustment:

-

Slowly add

dropwise while monitoring pH.[4] -

Stabilize at pH 8.0 . The solution may darken slightly due to Ce(III) oxidation, which is acceptable.

-

Phase 2: Gelation & Polyesterification

-

Add Ethylene Glycol:

-

Thermal Concentration:

-

Heat solution to 80°C on a hot plate with magnetic stirring.

-

Evaporate water until a viscous, resinous gel forms.

-

Critical Checkpoint: Do not overheat (>100°C) yet, or the gel may foam uncontrollably.

-

Phase 3: Drying & Auto-Combustion

-

Xerogel Formation:

-

Move the gel to a drying oven at 120°C for 12 hours.

-

Result: A porous, expanded "sponge" (Xerogel).

-

-

Pre-Calcination (Decomposition):

-

Crush the xerogel into a coarse powder.

-

Heat at 300°C for 2 hours in air.

-

Chemistry: Acetate and citrate organics decompose. The powder will turn dark grey/black (residual carbon).

-

Phase 4: Calcination & Crystallization

-

Final Sintering:

-

Furnace Ramp: 5°C/min.

-

Dwell: 600°C - 800°C for 4 hours.

-

Outcome: Pale yellow powder (Characteristic of SDC).

-

Note: Lower temperature (600°C) yields higher surface area (catalysis); higher temperature (800°C+) yields higher crystallinity (electrolytes).

-

Part 5: Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathway from ionic precursors to the fluorite crystal lattice.

Figure 1: Flowchart of Sol-Gel Citrate Complexation route and the vacancy formation mechanism.

Part 6: Characterization & Validation

| Technique | Parameter | Expected Result |

| XRD (X-Ray Diffraction) | Phase Purity | Cubic Fluorite structure.[5] No peaks for |

| Raman Spectroscopy | Defect Concentration | Prominent peak at ~465 cm |

| SEM (Scanning Electron Microscopy) | Morphology | Porous, agglomerated nanoparticles (if calcined <800°C). |

| BET | Surface Area | 40 - 80 m |

Part 7: Troubleshooting Guide

-

Issue: White precipitate forms immediately upon mixing cations.

-

Cause: Hydrolysis of Ce salts before chelation.

-

Fix: Ensure Citric Acid is added before adjusting pH. Keep initial solution acidic until mixed.

-

-

Issue: Gel foams violently during heating.

-

Cause: Temperature ramp too fast; rapid NO

release. -

Fix: Use a larger beaker (4x volume) and reduce heating rate between 100°C and 150°C.

-

-

Issue: Final powder is grey, not yellow.

-

Cause: Incomplete carbon removal.

-

Fix: Increase calcination airflow or dwell time at 600°C.

-

References

-

Fuel Cell Store. Samarium Doped Ceria (SDC) Powder Specifications and Applications.

-

American Elements. Samarium Acetate Hydrate Properties and Solubility Data.

-

MDPI (Materials). Synthesis and Characterization of Ceria- and Samaria-Based Powders and Solid Electrolytes.

-

Royal Society of Chemistry. The evolution of 'sol–gel' chemistry as a technique for materials synthesis.

-

Sandia National Laboratories (OSTI). The role of precursor decomposition in the formation of samarium doped ceria nanoparticles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. materialsopenresearch-files.f1000.com [materialsopenresearch-files.f1000.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The role of precursor decomposition in the formation of samarium doped ceria nanoparticles via solid-state microwave synthesis (Journal Article) | OSTI.GOV [osti.gov]

Troubleshooting & Optimization

Improving solubility of samarium acetate hydrate in organic solvents

Welcome to the technical support center for improving the solubility of samarium acetate hydrate in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in dissolving this versatile but often sparingly soluble rare-earth salt. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is samarium acetate hydrate and why is its solubility in organic solvents often a challenge?

Samarium acetate hydrate, with the general formula Sm(CH₃COO)₃·xH₂O, is a salt consisting of a trivalent samarium cation (Sm³⁺) and three acetate anions (CH₃COO⁻), along with a variable number of water molecules of hydration.[1] The primary challenge to its solubility in organic solvents stems from its ionic nature and the presence of coordinated water molecules.

-

Ionic Nature: As a salt, it is inherently more soluble in polar solvents like water, which can effectively solvate the charged ions. Many organic solvents, especially non-polar ones, cannot stabilize these ions, leading to poor solubility.

-

Water of Hydration: The coordinated water molecules contribute to the compound's polarity and preference for aqueous environments. These water molecules can also interfere with the desired reactions in anhydrous organic systems. Thermogravimetric analysis shows that these water molecules are lost in stages upon heating.[2]

Q2: What are the general solubility characteristics of samarium acetate hydrate in common organic solvents?

While precise quantitative data is scarce in the literature, a general qualitative understanding can be drawn from its chemical properties and data on analogous metal acetates.

-

Water: Samarium acetate hydrate is moderately soluble in water.

-

Alcohols (Methanol, Ethanol, Isopropanol): Generally, it exhibits poor solubility in alcohols. Some hazy solutions may form, but precipitation upon standing is common, indicating low solubility.

-

Aprotic Polar Solvents (DMSO, DMF): These are often the most effective pure organic solvents for dissolving lanthanide salts due to their high polarity and ability to coordinate with the metal cation.[3]

-

Ethers (THF, Diethyl Ether): Solubility is typically very low.

-

Ketones (Acetone): Very low solubility is expected.

-

Non-polar Solvents (Hexane, Toluene): Samarium acetate hydrate is practically insoluble in non-polar solvents.

Troubleshooting Common Solubility Issues

Problem 1: My samarium acetate hydrate is not dissolving in my chosen organic solvent.

This is a common issue arising from the inherent low solubility of the salt. Here’s a systematic approach to troubleshoot this problem:

Root Cause Analysis:

-

Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the Sm³⁺ and acetate ions.

-

Water of Hydration: The presence of water molecules in the crystal lattice favors dissolution in polar, protic solvents and hinders it in many organic media.

-

Kinetic Limitations: Dissolution might be slow, and the system may not have reached equilibrium.

Solutions & Step-by-Step Protocols:

-

Switch to a More Polar Aprotic Solvent: If your experimental conditions permit, switching to a solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is the most straightforward solution.

-

Protocol:

-

Dry your glassware thoroughly to minimize atmospheric moisture.

-

Add the desired amount of anhydrous DMSO or DMF to your reaction vessel.

-

Gradually add the samarium acetate hydrate powder while stirring vigorously.

-

Gentle heating (e.g., to 40-50 °C) can be applied to expedite dissolution, but monitor for any signs of decomposition.

-

-

-

Employ a Co-solvent System: The addition of a small amount of a suitable co-solvent can significantly enhance solubility.

-

Example: Acetic Acid as a Co-solvent

-

Mechanism: Adding a small amount of glacial acetic acid can help to break down the crystal lattice and create a more favorable solvation environment.[1]

-

Protocol:

-

Suspend the samarium acetate hydrate in your primary organic solvent.

-

Add glacial acetic acid dropwise while stirring. Start with a small amount (e.g., 1-5% v/v) and observe for dissolution.

-

Apply gentle heating if necessary.

-

-

-

-

Utilize Sonication: Mechanical energy from an ultrasonic bath can help to break apart the solid particles and increase the rate of dissolution.

-

Protocol:

-

Prepare a suspension of the samarium acetate hydrate in your chosen solvent in a suitable vial or flask.

-

Place the vessel in an ultrasonic bath.

-

Sonicate for 15-30 minute intervals, checking for dissolution. Be mindful of potential temperature increases in the bath.

-

-

Problem 2: I need to dissolve samarium acetate hydrate in a non-polar solvent for a specific application (e.g., nanoparticle synthesis).

Dissolving a polar salt in a non-polar solvent requires modifying the samarium cation to make it more "organic-like." This is achieved by forming a coordination complex that masks the charge of the metal ion and presents a hydrophobic exterior to the solvent.

Root Cause Analysis:

-

Extreme Polarity Mismatch: The large difference in polarity between the ionic salt and the non-polar solvent creates a significant energy barrier to dissolution.

Solutions & Step-by-Step Protocols:

-

In-situ Complexation with Chelating Agents: Chelating agents with hydrophobic exteriors can bind to the samarium ion, creating a complex that is soluble in non-polar media.

-

Option A: β-Diketones (e.g., Acetylacetone)

-

Mechanism: β-diketones can deprotonate and form stable, neutral chelate complexes with lanthanide ions. These complexes are often soluble in organic solvents.

-

Protocol:

-

In a separate flask, dissolve the β-diketone (e.g., acetylacetone) in your non-polar solvent.

-

In another flask, suspend the samarium acetate hydrate in a minimal amount of a suitable solvent in which it has some solubility (e.g., ethanol or a mixture with a small amount of water).

-

Slowly add the samarium acetate suspension to the β-diketone solution with vigorous stirring.

-

A gentle base (e.g., triethylamine) may be added to facilitate the deprotonation of the β-diketone.

-

The formation of the samarium-β-diketonate complex should result in a clear, homogeneous solution.

-

-

-

Option B: Crown Ethers (e.g., 18-Crown-6)

-

Mechanism: Crown ethers are cyclic polyethers that can encapsulate metal cations, with the size of the ether's cavity determining its selectivity for specific ions.[4] The exterior of the crown ether is non-polar, rendering the entire complex soluble in organic solvents.[3]

-

Protocol:

-

Dissolve the appropriate crown ether (e.g., 18-crown-6 for potassium, but can also complex with other cations) in your non-polar solvent.

-

Add the solid samarium acetate hydrate to this solution.

-

Stir the mixture. The crown ether will complex with the Sm³⁺ ion at the solid-liquid interface, gradually pulling it into the solution. This process may be slow.

-

-

-

Option C: Carboxylic Acids (e.g., Oleic Acid)

-

Mechanism: Long-chain carboxylic acids can coordinate to the samarium ion, replacing the acetate and water ligands. The long alkyl chains of the carboxylic acids provide solubility in non-polar solvents.

-

Protocol:

-

Suspend the samarium acetate hydrate in your non-polar solvent (e.g., toluene or hexane).

-

Add an excess of the long-chain carboxylic acid (e.g., oleic acid).

-

Heat the mixture with stirring (e.g., to 100-120 °C) to promote ligand exchange and dissolution.

-

-

-

Data Summary

| Solvent | Type | Expected Solubility of Samarium Acetate Hydrate |

| Water | Polar Protic | Moderate |

| Methanol | Polar Protic | Low |

| Ethanol | Polar Protic | Low |

| Isopropanol | Polar Protic | Very Low |

| Acetone | Polar Aprotic | Very Low |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Low |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High |

| Hexane | Non-polar | Insoluble |

| Toluene | Non-polar | Insoluble |

Visualizing Solubility Enhancement

Diagram 1: Chelation-Enhanced Solubility

Caption: A logical workflow for troubleshooting samarium acetate hydrate solubility issues.

Safety & Handling

-

Always handle samarium acetate hydrate and all solvents in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for samarium acetate hydrate and any solvents or reagents used for detailed safety information. Samarium acetate hydrate is a skin, eye, and respiratory irritant. [5]* Be aware of the flammability and specific hazards of the organic solvents you are using.

References

- Shaplygin, I. S., Lazarev, V. B., & Gavrichev, K. S. (1979). A thermogravimetric study of praseodymium(III), neodymium, samarium, gadolinium and holmium acetates, benzoates and abietates. Journal of Thermal Analysis, 15(2), 215-221.

- Bjelobrk, Z., Rajagopalan, A., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolyent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

-

American Elements. (n.d.). Samarium(III) Acetate Hydrate. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Samarium(III) acetate. In Wikipedia. Retrieved from [Link]

- Fuchs, R., & Schleid, T. (2018). [Sm(CH3COO)3(H2O)2]·CH3COOH, an Acetic Acid Adduct of Samarium(III) Acetate Dihydrate. Zeitschrift für anorganische und allgemeine Chemie, 644(10), 458-463.

-

Wikipedia. (2024, January 21). Crown ether. In Wikipedia. Retrieved from [Link]

- Serebrennikov, V. V. (1959). Khimiya redkozemel'nykh elementov (skandiy, ittriy, lantanoidy) [Chemistry of rare earth elements (scandium, yttrium, lanthanides)]. Tomsk: Tomsk University Publishing House.

-

Gelest. (n.d.). CXSM010: SAMARIUM ACETATE, hydrate. Retrieved from [Link]

-

ResearchGate. (2017, March 22). In which solvent I can dissolve Lanthanum(III) acetate hydrate? Retrieved from [Link]

-

AKJournals. (n.d.). A thermogravimetric study of praseodymium(III), neodymium, samarium, gadolinium and holmium acetates, benzoates and abietates. Retrieved from [Link]

-

MDPI. (2021). Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. Retrieved from [Link]

-

ResearchGate. (2015, August 22). What is a suitable Solvent to dissolve Cerium Acetate? Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of substituent of β-diketones on the synergistic extraction of lanthanoids with linear polyether. Retrieved from [Link]

-

P2 InfoHouse. (n.d.). Crown Ethers Enhance Ionic Residue Removal. Retrieved from [Link]

Sources

Preventing agglomeration during calcination of samarium acetate precursors

Topic: Preventing Agglomeration During Calcination of Samarium Acetate Precursors

Welcome to the technical support center for advanced materials synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with samarium acetate precursors to synthesize samarium oxide (Sm₂O₃) and encountering challenges with particle agglomeration during the calcination step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is agglomeration in the context of calcination, and why is it a problem?

Answer: Agglomeration refers to the process where primary nanoparticles stick together to form larger, loosely bound clusters (agglomerates) or strongly fused, sintered structures (aggregates). During the calcination of samarium acetate, you are thermally decomposing the precursor to form samarium oxide. At the elevated temperatures required for this conversion, particles gain enough energy to move and collide. The newly formed, high-surface-area Sm₂O₃ nanoparticles are thermodynamically unstable and tend to reduce their surface energy by fusing together at points of contact, a process known as sintering.[1][2]

This is problematic because the unique properties of nanoparticles (e.g., high reactivity, specific optical and magnetic characteristics) are highly dependent on their surface area and size. Heavy agglomeration effectively transforms your nanomaterial into a bulk material, leading to:

-

A drastic reduction in surface area and, consequently, catalytic activity or drug loading capacity.

-

Loss of quantum confinement effects and altered optical/magnetic properties.

-

Poor dispersibility in solvents or polymer matrices, hindering formulation and application.

-

Inconsistent performance and poor reproducibility between batches.

Q2: What are the primary causes of agglomeration when calcining samarium acetate?

Answer: The agglomeration of samarium acetate during its conversion to samarium oxide is a multi-factorial issue rooted in both the precursor's properties and the process conditions.

-

High Calcination Temperature: This is the most significant factor. Higher temperatures increase atomic diffusion rates, providing the energy needed for necks to form between adjacent particles, leading to hard aggregates.[2][3]

-

Precursor Decomposition Pathway: Samarium acetate hydrate, Sm(CH₃COO)₃·nH₂O, first dehydrates and then decomposes.[4][5] The thermal decomposition of metal acetates can create reactive, amorphous intermediates that can easily fuse before crystallizing into the final oxide phase.[6][7]

-

High Surface Energy: Nanoparticles inherently possess high surface energy. To achieve a more stable, lower-energy state, they spontaneously agglomerate to reduce the total surface area exposed.

-

Pre-Calcination Drying: During the initial drying of the precursor, as the solvent evaporates, capillary forces can draw particles together, forming dense clusters that are already primed for sintering during calcination.[8]

-

Particle Size Distribution: A precursor powder with a wide particle size distribution, especially with a high fraction of very fine particles, is more prone to agglomeration. Smaller particles have a greater driving force to sinter due to their higher surface energy.[9]

Troubleshooting Guide: Experimental Strategies to Minimize Agglomeration

This section provides actionable troubleshooting steps if you are observing significant agglomeration in your final Sm₂O₃ powder.

Problem: My calcined samarium oxide powder is a hard cake instead of a fine, free-flowing powder. Microscopic analysis confirms heavy particle aggregation.

The core issue is excessive particle fusion at elevated temperatures. The solution involves either mitigating the conditions that cause fusion or altering the synthesis pathway to prevent particles from coming into close contact in the first place.

Logical Troubleshooting Flow

The following diagram outlines a decision-making workflow for addressing agglomeration issues.

Caption: Decision workflow for troubleshooting Sm₂O₃ agglomeration.

Strategy 1: Process Parameter Optimization

Before making significant changes to your chemistry, optimizing the thermal process is the first logical step.

Action A: Lower the Calcination Temperature and Dwell Time

-

Causality: Sintering is a thermally activated process. By reducing the peak temperature, you directly reduce the kinetic driving force for particle fusion.[1] The goal is to find the minimum temperature and time required to fully decompose the acetate precursor to the oxide without providing excess energy for particle growth.

-

Protocol:

-

Perform a Thermogravimetric Analysis (TGA) on your samarium acetate precursor to identify the precise temperature range of decomposition. The final, stable plateau indicates the formation of Sm₂O₃.

-

Based on the TGA data, design a calcination experiment with the peak temperature set just above the final decomposition step (e.g., if decomposition completes at 520°C, start with a calcination temperature of 550-600°C).

-

Run a matrix of experiments at different temperatures (e.g., 550°C, 600°C, 650°C) and dwell times (e.g., 1 hr, 2 hrs, 4 hrs).

-

Analyze the resulting powders using X-ray Diffraction (XRD) to confirm complete conversion to the desired Sm₂O₃ phase and Scanning Electron Microscopy (SEM) to visually assess the degree of agglomeration.

-

Action B: Reduce the Heating and Cooling Rate

-

Causality: Rapid heating can cause a violent, uncontrolled release of gaseous byproducts (water, acetic acid, acetone, etc.) from the decomposition of the acetate.[6] This can create localized hot spots and cause particles to collide and fuse. A slow heating rate allows for a more controlled, gentle decomposition. Slow cooling prevents thermal shock, which can sometimes fracture larger aggregates but is generally good practice for material integrity.

-

Recommendation: Use a ramp rate between 1-5 °C/min. A slower rate is generally better for preventing agglomeration.

Table 1: Effect of Calcination Temperature on Particle Properties (Illustrative Data)

| Calcination Temperature (°C) | Resulting Crystallite Size (nm) | Degree of Agglomeration | Surface Area (m²/g) |

| 550 | ~20 | Low to Moderate | High |

| 750 | ~45 | High | Moderate |

| 900 | >80 | Very High (Sintered) | Low |

| Note: This table is based on general trends observed for metal oxide nanoparticles.[1][2][3] |

Strategy 2: Precursor and Synthesis Route Modification

If optimizing process parameters is insufficient, modifying the synthesis chemistry is the most powerful approach. The goal here is to keep the nascent Sm₂O₃ particles physically separated during their formation.

Action A: Use a Sacrificial Spacer/Template (Polymer-Assisted Synthesis)

-

Causality: A high-molecular-weight polymer, such as Polyethylene Glycol (PEG) or Polyvinyl Alcohol (PVA), can be added to the precursor solution. Upon drying, the polymer chains form a solid matrix that coats and separates the samarium acetate molecules. During calcination, the polymer matrix acts as a physical barrier, preventing the newly formed Sm₂O₃ nanoparticles from touching and agglomerating.[10] The polymer then cleanly burns off at higher temperatures, leaving behind a fine, well-dispersed oxide powder.

Caption: Mechanism of polymer templating to prevent agglomeration.

-

Experimental Protocol: PEG-Assisted Synthesis

-

Solution Preparation: Dissolve a known amount of samarium acetate hydrate in deionized water. In a separate container, dissolve PEG (e.g., PEG 20000) in deionized water. The mass ratio of PEG to the final expected mass of Sm₂O₃ can be varied from 1:1 to 2:1.

-

Mixing: Add the samarium acetate solution to the PEG solution under vigorous stirring. Stir for 1-2 hours to ensure homogeneous mixing.

-

Drying: Dry the resulting solution in an oven at 80-100°C until a solid composite is formed.

-

Pre-Calcination: Heat the dried powder in a crucible to an intermediate temperature (e.g., 300-400°C) for 1-2 hours to slowly burn off the bulk of the polymer. Ensure adequate ventilation.

-

Final Calcination: Increase the temperature to the final calcination temperature (e.g., 600°C) and hold for 2 hours to fully crystallize the Sm₂O₃ and remove any residual carbon.

-

Action B: Adopt a Sol-Gel Synthesis Route

-

Causality: The sol-gel process creates a three-dimensional inorganic polymer network (a gel) in solution.[11] This traps the samarium ions in a highly dispersed state within the gel matrix. When this gel is dried and calcined, the rigid network structure helps to keep the forming Sm₂O₃ particles separated. This method offers excellent control over particle size and homogeneity at lower processing temperatures.[12][13]

-

Experimental Protocol: Citrate Sol-Gel Synthesis

-

Precursor Solution: Dissolve samarium acetate or samarium nitrate in deionized water.

-

Chelation: Add citric acid to the solution in a 1:1 or 1.5:1 molar ratio (citric acid:samarium). Citric acid acts as a chelating agent, forming a stable complex with the Sm³⁺ ions.

-

Polymerization: Add ethylene glycol to the solution. The amount should be sufficient to act as a solvent and polymerization agent. Heat the solution to ~80-90°C with constant stirring. A polyesterification reaction will occur between the citric acid and ethylene glycol, forming a polymer network (the "sol" which becomes a "gel").

-

Gelation: Continue heating until the solution becomes viscous and forms a transparent, resinous gel.

-

Drying & Decomposition: Dry the gel in an oven at ~120°C to remove excess water. Then, transfer the dried gel to a furnace and heat it slowly to ~300-400°C. The gel will swell and combust, producing a very fine, low-density "ash" of the precursor.

-

Calcination: Calcine this ash at a relatively low temperature (e.g., 550-650°C) to obtain the final, crystalline, and non-agglomerated Sm₂O₃ powder.

-

Table 2: Comparison of Synthesis Routes for Sm₂O₃

| Method | Principle | Tendency for Agglomeration | Process Temperature | Key Advantage |

| Direct Calcination | Thermal decomposition of solid precursor. | High | High (600-900°C) | Simple, direct. |

| Polymer-Assisted | Physical separation by a sacrificial matrix. | Low | Moderate (550-700°C) | Good particle separation, scalable. |

| Sol-Gel | Chemical separation via a 3D gel network. | Very Low | Low (550-650°C) | Excellent homogeneity, superior size control.[12] |

| Spray Pyrolysis | Decomposition of individual aerosol droplets. | Very Low | High (reactor temp) | Produces spherical, non-agglomerated particles.[14][15] |

Strategy 3: Post-Calcination Treatment

If you have an existing batch of agglomerated powder, or if some mild agglomeration is unavoidable, these methods can help. Note that these are best for breaking "soft" agglomerates (held by van der Waals forces) rather than hard, sintered aggregates.

Action A: Ultrasonication

-

Causality: High-frequency sound waves create cavitation bubbles in a liquid. The rapid collapse of these bubbles generates powerful shockwaves that can break apart loosely-bound particle clusters.[16][17]

-

Protocol:

-

Suspend the agglomerated Sm₂O₃ powder in a suitable solvent (e.g., ethanol, isopropanol).

-

Place the suspension in an ultrasonic bath or use a high-intensity ultrasonic probe.

-

Sonicate for 15-60 minutes. Monitor particle size distribution (e.g., using Dynamic Light Scattering) to determine the optimal time.

-

Action B: Milling

-

Causality: Mechanical forces (impact, shear) are used to physically break down particles. This is an aggressive method.

-

Recommendation: Use with caution. Ball milling or jet milling can break hard aggregates but may also introduce contamination from the milling media and can damage the crystal structure of the primary nanoparticles. It is generally reserved for applications where nanoparticle crystallinity is less critical.

References

-

MDPI. (n.d.). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. Retrieved from [Link]

-

ResearchGate. (n.d.). Dependence of particle size on calcination temperature and heat.... Retrieved from [Link]

-

Wikipedia. (n.d.). Samarium(III) acetate. Retrieved from [Link]

-

PolyPublie. (n.d.). Thermal Decomposition of a Rare Earth Ore. Retrieved from [Link]

-

ResearchGate. (n.d.). How can we avoid agglomeration of hydroxyapatite (size: ~20nm)?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism and Prevention of Agglomeration/Defluidization during Fluidized-Bed Reduction of Iron Ore. Retrieved from [Link]

-

ResearchGate. (n.d.). How to remove agglomeration in heat treated powder samples of metal oxides?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Formation and Characterization of Samarium Oxide Generated from Different Precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). How can we avoid agglomeration during calcination of nanoparticles at temperatures >500C?. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Calcination Temperatures on Crystallite Size, Particle Size, and Antimicrobial Activity of Synthesized MgO and Its Cytotoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). How to reduce agglomeration of nano particles in Sol-Gel method of synthesis?. Retrieved from [Link]

-

ResearchGate. (n.d.). Flame spray pyrolysis: An enabling technology for nanoparticles design and fabrication. Retrieved from [Link]

-

MDPI. (n.d.). Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Prevention of TiO2 nanoparticle agglomeration during calcination by non-ionic surfactant (PEG) mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of High Purity Samarium Acetate for Use in Nuclear Area. Retrieved from [Link]

-

PMC. (n.d.). Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Sol–gel process. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. Retrieved from [Link]

-

MDPI. (n.d.). Spray Pyrolysis Synthesis of Pure and Mg-Doped Manganese Oxide Thin Films. Retrieved from [Link]

-

Research and Reviews. (2023). Sol-Gel Method : Overcoming the Limitations in Nanoparticle Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Thermal Decomposition of High-Entropy Layered Rare Earth Hydroxychlorides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Sol–gel process - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Removing water of hydration from samarium acetate without decomposition

Topic: Removing Water of Hydration from Samarium Acetate Without Decomposition

Welcome to the Technical Support Center

Subject: Critical guidance on the preparation of anhydrous Samarium(III) Acetate (

The Challenge:

Researchers often underestimate the lattice energy of lanthanide hydrates. Samarium acetate typically crystallizes as a trihydrate or tetrahydrate (

If you heat the material too aggressively in the presence of its own crystal water, you risk the following decomposition pathway:

This guide provides two validated protocols to navigate this thermodynamic minefield.

Module 1: The Thermodynamics of Drying (The "Why")

Before selecting a protocol, review the thermal stability profile. This data is derived from Thermogravimetric Analysis (TGA) of rare earth acetates.[1]

Thermal Profile & Critical Thresholds

| Temperature Range | Physical/Chemical Event | Status |

| 25°C – 100°C | Loss of surface moisture (non-lattice water). | Safe |

| 120°C – 180°C | Loss of coordinated lattice water (Step 1). | Critical Window |

| 195°C – 220°C | Removal of final, tightly bound water molecules. | High Risk (Hydrolysis possible) |

| > 320°C | Decomposition of acetate ligand to oxycarbonate ( | Failure (Irreversible) |

Key Insight: The danger zone is 180°C – 300°C . While the acetate ligand theoretically survives up to ~320°C, the presence of trapped water at these temperatures accelerates hydrolysis. Vacuum is required to lower the dehydration temperature below the hydrolysis threshold.

Module 2: Method Selection & Workflow

Use the following decision tree to select the appropriate protocol for your application.

Figure 1: Decision matrix for selecting the dehydration method based on purity requirements.

Module 3: Protocol A – Vacuum Desiccation (Standard)

Best for: General synthetic precursors, solid-state reactions. Equipment: Vacuum oven or Schlenk line, oil bath.

Step-by-Step Methodology

-

Preparation: Grind the samarium acetate hydrate into a fine powder. Large crystals trap water deep within the lattice, creating "pockets" of hydrolysis during heating.

-

Apparatus: Place the powder in a Schlenk flask or a crucible within a vacuum oven.

-

Vacuum Application: Apply a vacuum of < 1 mbar (0.75 Torr).

-

Note: If using a Schlenk line, ensure a cold trap (liquid

) is used to condense the liberated water and protect the pump.

-

-

Thermal Ramp (Crucial): Do not heat immediately to 150°C. Use a staged ramp to prevent "popping" or crust formation:

-

Stage 1: Heat to 60°C for 2 hours. (Removes surface water).

-

Stage 2: Ramp to 100°C over 1 hour; hold for 4 hours. (Removes bulk lattice water).

-

Stage 3: Ramp to 140-150°C ; hold for 6-12 hours. (Removes final coordinated water).

-

-

Cooling: Cool to room temperature under vacuum . Do not introduce argon or nitrogen until the sample is cool, as the anhydrous surface is highly active and will scavenge moisture from "dry" inert gases.

Module 4: Protocol B – Azeotropic Distillation (High Purity)

Best for: Catalytic applications where even trace hydroxide (

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Solvent System: Suspend the samarium acetate hydrate in Toluene (or Xylene for higher boiling point, though Toluene is preferred for gentleness).

-

Pro-Tip: Add 1-2% (v/v) Acetic Anhydride to the mixture. This chemically scavenges any stubborn water and converts potential hydrolysis products (Sm-OH) back to acetates (Sm-OAc).

-

-

Reflux: Heat the mixture to reflux (~110°C).

-

Observation: Water will collect in the bottom of the Dean-Stark trap. Continue reflux until no more water droplets separate (typically 6-12 hours).

-

Isolation:

-

Allow the mixture to cool slightly.

-

Filter the solid under an inert atmosphere (Schlenk filtration or Glovebox).

-

Wash with dry pentane or hexane to remove residual toluene.

-

Dry under vacuum at room temperature to remove the wash solvent.

-

Module 5: Troubleshooting & FAQs

Q1: My sample turned yellow or grey after drying. What happened?

Diagnosis: Thermal decomposition.[1][3][4] Explanation: You likely exceeded 200°C or heated rapidly in the presence of air. The yellowing is often due to the formation of organic breakdown products (ketones/carbon) or the onset of oxycarbonate formation. Solution: Discard the sample for sensitive applications. Use Protocol B next time, or ensure your vacuum is < 1 mbar to allow lower-temperature drying.

Q2: I dried it at 150°C, but the IR spectrum still shows a broad peak at 3400 cm⁻¹. Why?

Diagnosis: Incomplete dehydration (Stubborn Lattice Water). Explanation: The final water molecule in lanthanide acetates is often bridged between metal centers. Solution: Re-grind the sample (in a glovebox) and repeat the final heating stage of Protocol A at 160°C for 12 hours. Alternatively, switch to Protocol B using acetic anhydride, which chemically attacks the water.

Q3: Can I use a microwave oven?

Diagnosis: Unsafe practice. Explanation: No. Microwave heating is uneven. "Hot spots" will instantly decompose the acetate ligands into carbonates while other parts remain hydrated.

Q4: How do I store the anhydrous product?

Guidance: Anhydrous samarium acetate is hygroscopic . It must be stored in a desiccator over

References

-

Thermal Decomposition Kinetics: Title: A thermogravimetric study of praseodymium(III), neodymium, samarium, gadolinium and holmium acetates. Source: Journal of Thermal Analysis and Calorimetry. Data: Confirms decomposition of anhydrous acetate to oxycarbonate occurs >320°C; dehydration occurs in stages up to ~220°C. URL:[Link]

-

General Lanthanide Acetate Preparation: Title: Samarium(III) acetate - Wikipedia (Citing J. Inorg. Nucl. Chem). Source: Wikipedia / Journal of Inorganic and Nuclear Chemistry. Data: Validates vacuum drying of tetrahydrate as a standard route. URL:[Link][5]

-

Infrared Spectra & Stability: Title: Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Source: Canadian Journal of Chemistry. Data: Details the IR signatures of hydration vs. anhydrous states and the oxycarbonate transition. URL:[Link]

Sources

Minimizing trace metal impurities in 99.9% samarium acetate synthesis

The following guide serves as a specialized Technical Support Center for the synthesis of high-purity (99.9%+) Samarium(III) Acetate (

Core Directive

Achieving 3N (99.9%) or 4N (99.99%) purity in Samarium Acetate requires a shift from simple "mixing" to a fractional purification mindset . The synthesis is not just a reaction; it is a decontamination process. Your primary adversaries are Iron (Fe) (from equipment/reagents), Calcium (Ca) (from poor precursors), and Silicon (Si) (from glassware leaching).

Part 1: The Synthesis Protocol (Low-Impurity Optimized)

This protocol integrates oxidative precipitation and pH-controlled filtration directly into the digestion step to remove trace transition metals before crystallization.

Reagents & Equipment Prerequisites

-

Precursor: Samarium Oxide (

), -

Solvent: Glacial Acetic Acid (Trace Metal Grade) + 18.2 MΩ·cm Deionized Water.

-

Oxidizer: Hydrogen Peroxide (

), 30% (ACS Grade). -

Vessels: Teflon (PFA/PTFE) beakers are mandatory to prevent Si/B leaching. Do not use borosilicate glass for high-purity reflux.

Step-by-Step Workflow

1. Stoichiometric Digestion & Oxidation

-

Mix

with 50% v/v acetic acid (20% excess). -

Critical Step: Add 1-2 mL of

.-

Why? This oxidizes any trace Ferrous Iron (

) to Ferric Iron (

-

2. The "Goldilocks" pH Adjustment

-

Heat to 70-80°C to dissolve the oxide.

-

Once dissolved, carefully adjust the solution pH to 4.2 – 4.8 (using dilute ammonia or evaporating excess acid).

-

Mechanism:[1][2][3][4][5] At pH ~4.5,

and

3. Clarification Filtration

-

Filter the hot solution through a 0.22 µm PTFE membrane .

-

Result: The filter cake captures the precipitated Fe/Al hydroxides and any insoluble silica. The filtrate is your purified Samarium stream.

4. Crystallization & Washing

-

Evaporate the filtrate to saturation (skin formation). Cool slowly to 4°C.

-

Filter crystals and wash with cold ethanol .

-

Why? Water washing dissolves too much product. Ethanol removes the mother liquor (containing soluble Ca/Na impurities) without significant yield loss.

-

Part 2: Troubleshooting & FAQs

Q1: My final product has a faint yellow/brown tint instead of being pale cream. What happened?

Diagnosis: Iron contamination (>10 ppm). Root Cause: You likely skipped the oxidation step or the pH was too low (< 3.0) during filtration.[2][5][6][7][8] Corrective Action:

-

Redissolve the crystals in water.

-

Add drops of

. -

Adjust pH to 4.5 using ammonium hydroxide.

-

Digest for 30 mins (allow the brown

floc to form). -

Refilter through a 0.1 µm syringe filter and recrystallize.

Q2: ICP-MS shows high Calcium (Ca) levels despite using 99.9% oxide. Why?

Diagnosis: Calcium Acetate retrograde solubility entrapment.[9] Root Cause: Calcium acetate has a unique property—its solubility decreases as temperature rises (retrograde). If you evaporate the solution too aggressively (boiling), Ca-acetate precipitates with the Samarium and gets trapped in the crystal lattice. Corrective Action:

-

Do not boil to dryness. Stop evaporation when 20% of the liquid volume remains.

-

The remaining "mother liquor" will hold the majority of the Calcium. Discard this liquid; do not recycle it if Ca is your critical impurity.

Q3: I see Silicon (Si) spikes in my trace metal analysis.

Diagnosis: Glassware leaching. Root Cause: Boiling acetic acid attacks borosilicate glass, leaching Si and Boron. Corrective Action: Switch to PFA (Perfluoroalkoxy) or PTFE labware for all heating steps. If plastic is unavailable, use Quartz vessels, but never standard Pyrex for 4N purity workflows.

Q4: How do I validate the "Water of Hydration"?

Context: Commercial Samarium Acetate is usually a tetrahydrate (

-

Target: Weight loss of ~15-16% between 80°C and 150°C corresponds to the loss of 4 water molecules.

-

If loss is <12%: You have formed a lower hydrate (likely from drying >60°C under vacuum). Re-equilibrate in ambient air.

Part 3: Visualizing the Purification Logic

The following diagram illustrates the critical control points (CCPs) where impurities are physically separated from the Samarium stream.

Caption: Process flow highlighting the "Goldilocks" pH window for Iron removal and the mother liquor purge for Calcium removal.

Part 4: Data & Specifications

Table 1: Critical Impurity Thresholds & Control Strategies

| Impurity | Source | Removal Mechanism | Critical Control Point |

| Iron (Fe) | Reagents, Steel Tools | Precipitation as | pH Adjustment (4.5) + Filtration |

| Aluminum (Al) | Crucibles, Ores | Precipitation as | pH Adjustment (4.5) + Filtration |

| Calcium (Ca) | Precursor, Water | Solubility differentiation | Discard Mother Liquor (Do not boil dry) |

| Silicon (Si) | Glassware | Prevention | Use PTFE/PFA Vessels |

| Lead (Pb) | Reagents | Sulfide precipitation (optional) | Add Trace |

Table 2: Solubility Dynamics (Water)

| Compound | 20°C Solubility | 80°C Solubility | Behavior |

| Sm Acetate | ~15 g/100mL | High | Normal Solubility |

| Ca Acetate | 34.7 g/100mL | 29.7 g/100mL | Retrograde (Precipitates on heating) |

| Fe(III) Acetate | Soluble | Unstable | Hydrolyzes to insoluble Basic Acetate on heating |

References

-

Queiroz, C. A., & Pedreira, W. R. (2021). Production of High Purity Samarium Acetate for Use in Nuclear Area. Brazilian Journal of Radiation Sciences. Link

-

Stefanakis, M., & Monhemius, A. J. (2015). Separation of Iron from Rare Earths by Hydrolytic Precipitation. Hydrometallurgy Conference Proceedings. Link

-

Sigma-Aldrich. (2024). Solubility Table for Inorganic Compounds in Water at Temperature. Link

-

Agilent Technologies. (2022). Handbook of ICP-MS Analysis for Trace Metals in Organic Solvents. Link

-

Hadjiev, D., et al. (2009). Purification of Rare Earth Compounds by Crystallization. Journal of Chemical Technology & Metallurgy. Link

Sources

- 1. Speciation Controls the Kinetics of Iron Hydroxide Precipitation and Transformation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Re: Why does calcium acetate show a decreasing solubility with increasing temp? [madsci.org]

- 4. Platinum - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. reddit.com [reddit.com]

- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 9. reddit.com [reddit.com]

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of Samarium Acetate Hydrate

Topic: FTIR Spectrum Analysis of Samarium Acetate Hydrate Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

Samarium(III) acetate hydrate [Sm(CH₃COO)₃ · xH₂O] is a critical precursor in the synthesis of radiopharmaceuticals (e.g., ¹⁵³Sm-lexidronam analogues), heterogeneous catalysts, and doped luminescent materials. Its quality directly impacts the chelation efficiency in drug delivery systems and the optical purity of sol-gel derived glasses.

This guide provides a rigorous spectral analysis of Samarium Acetate Hydrate, objectively comparing its FTIR signature against key alternatives (anhydrous forms, free acid precursors, and oxide impurities). It establishes a self-validating protocol for confirming coordination geometry and hydration state, essential for regulatory compliance in pharmaceutical raw material testing.

Technical Deep Dive: Spectral Fingerprint Analysis

The infrared spectrum of Samarium Acetate Hydrate is defined by three primary regions: the Hydroxyl Domain , the Carboxylate Coordination Zone , and the Metal-Ligand Fingerprint .

Functional Group Assignments

The following table synthesizes experimental data for Sm-acetate hydrate, distinguishing it from common contaminants.

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Significance |

| Hydroxyl (O-H) | 3200 – 3500 (Broad) | Indicates hydration state ( | |

| C-H (Methyl) | 2930 / 2850 | Confirms presence of acetate ligand backbone. Weak intensity. | |

| Carboxylate (COO⁻) | 1540 – 1560 | Primary Identification Marker. Shift from 1710 cm⁻¹ (free acid) confirms deprotonation and metal binding. | |

| Carboxylate (COO⁻) | 1420 – 1450 | Used with | |

| Sm-O Bond | 400 – 530 | Direct confirmation of Lanthanide-Oxygen bond formation. | |

| Impurity: Free Acid | ~1710 | Presence indicates incomplete reaction or residual acetic acid. | |

| Impurity: Carbonate | ~1490 & 875 | Indicates sample degradation via atmospheric CO₂ absorption. |

Structural Elucidation via Analysis

The coordination geometry of the acetate ligand to the Samarium center is determined by the separation parameter,

-

Ionic (Free ion):

(similar to Na-acetate). -

Bidentate Chelating:

(Ligand "bites" the Sm atom). -

Bidentate Bridging:

(Ligand bridges two Sm atoms, common in polymeric lanthanide structures). -

Unidentate:

.

Samarium Acetate Hydrate typically exhibits a bridging or chelating-bridging mode , forming a polymeric network that stabilizes the crystal structure.

Comparative Performance Analysis

This section compares the FTIR analysis of Sm-Acetate against alternative characterization scenarios.

Scenario A: Sm-Acetate vs. Free Acetic Acid (Precursor)

-

Objective: Validate synthesis completion.

-

Observation: The disappearance of the sharp carbonyl band at 1710 cm⁻¹ (COOH) and the emergence of the doublet at 1550/1440 cm⁻¹ (COO⁻) is the definitive "Go/No-Go" quality control check.

-

Advantage: FTIR is superior to pH testing for solid-state purity as it detects trapped solvent within the crystal lattice.

Scenario B: Sm-Acetate vs. Lanthanide Analogues (La, Gd, Yb)

-

Objective: Identify specific lanthanide substitution.

-

Trend: Due to Lanthanide Contraction , the ionic radius decreases from La³⁺ to Lu³⁺.

-

Effect: The Sm-O bond strength increases slightly compared to La-O, shifting the low-frequency band (~530 cm⁻¹) to higher wavenumbers.

-

Limitation: FTIR is not sufficient to distinguish Sm-acetate from Gd-acetate in a blind mix due to spectral overlap. Elemental analysis (ICP-MS) is required for specific metal identification, but FTIR confirms the ligand environment remains consistent across the series.

-

Scenario C: Hydrate vs. Anhydrous

-

Objective: Critical for stoichiometry in drug formulation.

-

Data: The hydrate shows a massive, broad envelope at 3400 cm⁻¹ . The anhydrous form (obtained by heating >150°C) loses this band completely.

-

Performance: FTIR provides a rapid, non-destructive check for hygroscopicity, whereas TGA (Thermogravimetric Analysis) is destructive and time-consuming.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid hygroscopic artifacts, follow this "Senior Scientist" protocol.

Method: KBr Pellet Transmission

Why KBr? ATR (Attenuated Total Reflectance) is convenient but can distort peak ratios in the low-wavenumber region (Sm-O) due to depth of penetration issues. KBr transmission provides the highest resolution for inorganic fingerprints.

Step-by-Step:

-